
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile
Overview
Description
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile (2-PBSN) is an organic compound with a unique structure and properties that make it a powerful tool for scientific research. 2-PBSN is an important building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in laboratory research for its biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Modification
2-(Pyrrolidin-1-ylsulfonyl)benzonitrile and its derivatives have been utilized in the synthesis and modification of various chemical compounds. The process of stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, including the pyrrolidin-1-ylsulfonyl moiety, has been used to develop a mild methodology for removing the synthetically useful sulfone group. This approach provides access to α-deuterium-labeled esters and desulfonylation techniques for creating specific chemical structures (Wnuk, Ríos, Khan, & Hsu, 2000).
Crystal Structure Analysis
In a study focused on the crystal structure of a compound similar to this compound, researchers investigated the molecule 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA). The molecule exhibited coplanar structure with significant interactions, such as strong N-H···O hydrogen bonds and weak C-H···π interaction, contributing to a three-dimensional network. Density Functional Theory (DFT) calculations were employed to compare experimental and calculated geometric parameters, indicating a robust method for understanding the molecular structure and interactions (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biological Evaluation and Pharmacological Characterization
The compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, related to this compound, has been characterized as a κ-opioid receptor antagonist with high affinity. Its pharmacological profile indicates potential therapeutic uses in treating conditions such as depression and addiction disorders. The research highlights the compound's ability to block opioid receptors effectively and its antidepressant-like efficacy in various assays (Grimwood et al., 2011).
Organocatalysis in Chemical Reactions
The compound (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, which contains the pyrrolidin-1-ylsulfonyl moiety, was used as an organocatalyst for the Michael reaction of cyclohexanone and nitroolefins. This catalysis process has shown very high activity, producing adducts with high yields and enantiomeric excess, indicating the potential of similar sulfone compounds in catalytic applications (Syu, Kao, & Lin, 2010).
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJOGMEQPNZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

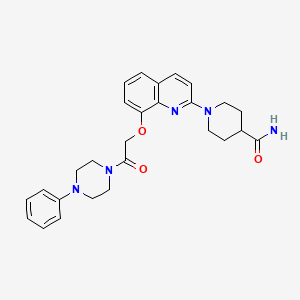
![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)
![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2585603.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)
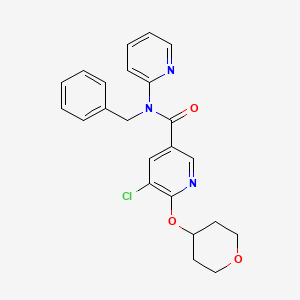
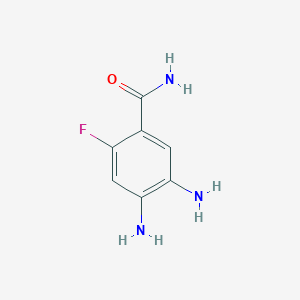
![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)
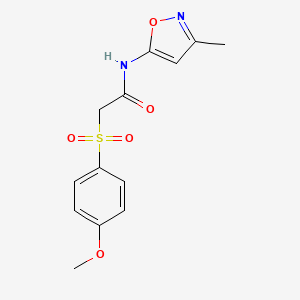

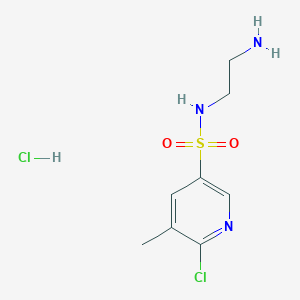
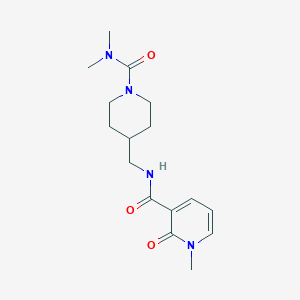
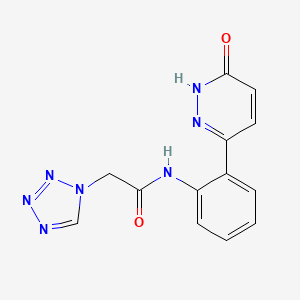
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)